Galactose 1-phosphate-13C (potassium)

Description

Significance of Stable Isotopes (e.g., 13C) in Elucidating Metabolic Pathways

Stable isotopes, such as Carbon-13 (¹³C), are naturally occurring, non-radioactive forms of elements that differ in their neutron number and thus their atomic mass. oup.comnih.gov This difference in mass allows them to be distinguished from their more abundant counterparts using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov In metabolic research, compounds of interest are chemically synthesized to incorporate a stable isotope, creating a "labeled" tracer. oup.com

The use of these tracers is fundamental to understanding the dynamic nature of metabolism in vivo, as static measurements of metabolite concentrations are often insufficient. nih.gov The key advantages of using stable isotopes like ¹³C include:

Safety: Being non-radioactive, they are safe for use in a wide range of studies, including those involving children and pregnant women, where radioactive tracers would be unethical. nih.govnih.gov

High Specificity and Precision: Modern analytical techniques enable the precise measurement of isotopic enrichment in various metabolites, allowing for accurate tracking. nih.gov

Intramolecular Labeling: It is possible to determine the exact position of the labeled atom within a molecule, providing detailed insights into specific reaction mechanisms. nih.gov

Flux Analysis: Stable isotope tracing allows for the quantitative determination of the rate at which metabolites flow through a pathway, a practice known as metabolic flux analysis (MFA). creative-proteomics.com This helps in identifying the significance of different metabolic routes. creative-proteomics.com

Versatility: A wide array of stable isotope tracers is available to investigate numerous metabolic processes, from substrate oxidation to the synthesis of complex molecules like proteins and nucleic acids. nih.gov

By introducing a ¹³C-labeled substrate into a biological system, researchers can follow the ¹³C atoms as they are incorporated into downstream metabolites. springernature.com This allows for the mapping of metabolic pathways, the identification of novel biochemical reactions, and the assessment of relative pathway activities. springernature.comnih.gov This approach, often referred to as Stable Isotope-Resolved Metabolomics (SIRM), provides a detailed picture of cellular metabolism. nih.gov

Overview of Galactose Metabolism and its Biological Importance

Galactose is a simple sugar, or monosaccharide, that plays a vital role in human physiology. numberanalytics.combiologynotesonline.com It is a C-4 epimer of glucose, meaning it has a similar structure but differs in the orientation of the hydroxyl group at the fourth carbon. numberanalytics.com The primary dietary source of galactose is lactose, the sugar found in milk and dairy products, which is broken down into galactose and glucose. biologynotesonline.com

The biological importance of galactose extends beyond being just an energy source. researchgate.netnih.gov It is a crucial structural component of various complex molecules, including glycoproteins and glycolipids. numberanalytics.comnumberanalytics.com These molecules are essential for a wide range of cellular functions, such as cell signaling, immune responses, and cell-to-cell recognition. numberanalytics.comnumberanalytics.com Given its role in forming these vital structures, especially in nerve tissue, galactose is sometimes referred to as "brain sugar." biologynotesonline.com

The primary pathway for galactose catabolism is the Leloir pathway , named after its discoverer, Luis Federico Leloir. wikipedia.org This pathway converts galactose into glucose-1-phosphate, which can then be isomerized to glucose-6-phosphate and enter glycolysis for energy production or be used for glycogen (B147801) synthesis. biologynotesonline.comnumberanalytics.com The process occurs mainly in the cytoplasm of liver cells. biologynotesonline.com

The Leloir pathway consists of three principal enzymes:

Galactokinase (GALK): Phosphorylates galactose to form galactose 1-phosphate. wikipedia.orgnih.gov

Galactose-1-phosphate uridylyltransferase (GALT): Transfers a UMP group from UDP-glucose to galactose 1-phosphate, yielding UDP-galactose and glucose-1-phosphate. wikipedia.orgnih.gov

UDP-galactose 4'-epimerase (GALE): Interconverts UDP-galactose and UDP-glucose, thus regenerating the substrate for the GALT reaction and providing UDP-galactose for biosynthetic processes. wikipedia.orgnih.gov

Impairments in this pathway lead to the genetic disorder galactosemia, characterized by the toxic accumulation of galactose and its metabolites. researchgate.netnumberanalytics.com

Role of Galactose 1-phosphate as a Central Intermediate in Galactose Metabolism

Galactose 1-phosphate (Gal-1-P) is the first key intermediate in the Leloir pathway. wikipedia.org It is formed when the enzyme galactokinase (GALK) transfers a phosphate (B84403) group from ATP to galactose. biologynotesonline.comresearchgate.net This phosphorylation step effectively "traps" galactose inside the cell, preparing it for further metabolism. mdpi.com

Once formed, Gal-1-P stands at a critical metabolic crossroads. It is the direct substrate for the enzyme galactose-1-phosphate uridylyltransferase (GALT). wikipedia.orgiiarjournals.org In this reaction, Gal-1-P reacts with UDP-glucose to produce UDP-galactose and glucose-1-phosphate. researchgate.netiiarjournals.org This step is pivotal as it converts the galactose moiety into a form that can either be epimerized to UDP-glucose or used directly as a high-energy donor for the synthesis of glycoproteins and glycolipids. iiarjournals.org

The proper metabolism of Gal-1-P is crucial. In the inherited disorder classic galactosemia, a deficiency in the GALT enzyme leads to the accumulation of Gal-1-P. wikipedia.org This buildup is considered toxic and is associated with a range of severe health issues, including mitochondrial dysfunction. wikipedia.orgnih.gov Therefore, the concentration and flux of Gal-1-P are tightly regulated under normal physiological conditions.

Rationale for Utilizing 13C-Labeled Galactose 1-phosphate in Advanced Metabolic Studies

The primary rationale is to precisely investigate the kinetics and regulation of the enzymes acting directly upon Gal-1-P, namely GALT and potentially other interacting pathways. By providing a pulse of ¹³C-Gal-1-P, researchers can:

Directly Measure GALT Activity: The rate of appearance of ¹³C in UDP-galactose and glucose-1-phosphate can provide a direct and highly accurate measurement of the in-vivo flux through the GALT enzyme. This is critical for understanding the metabolic consequences of GALT mutations in galactosemia. nih.gov

Trace the Fate of Gal-1-P: Researchers can unambiguously determine the fate of the carbon skeleton of Gal-1-P. This allows for the precise quantification of how much of the intermediate is channeled towards conversion to glucose-1-phosphate versus how much might be diverted into alternative or previously uncharacterized pathways, especially under pathogenic conditions.

Investigate Metabolic Bottlenecks: In studies of metabolic disorders like galactosemia, introducing ¹³C-Gal-1-P can help pinpoint the exact metabolic consequences of an enzyme deficiency. For instance, it can be used to study the flux through alternative pathways, such as the formation of galactitol and galactonate, when the primary Leloir pathway is blocked. nih.gov

Circumvent Upstream Variables: Using labeled Gal-1-P bypasses the initial steps of galactose transport and phosphorylation by GALK. This allows studies to focus specifically on the downstream fate of this central intermediate, removing confounding variables related to upstream enzyme activity or substrate transport.

In essence, Galactose 1-phosphate-¹³C acts as a high-precision probe, enabling a focused and quantitative analysis of a critical node in carbohydrate metabolism. This level of detail is invaluable for elucidating the pathophysiology of metabolic diseases and for exploring the intricate regulation of sugar metabolism in healthy states.

Data Tables

Table 1: Key Enzymes of the Leloir Pathway

| Enzyme Name | Abbreviation | Function |

| Galactokinase | GALK | Phosphorylates galactose to form galactose 1-phosphate. |

| Galactose-1-phosphate uridylyltransferase | GALT | Converts galactose 1-phosphate to UDP-galactose. |

| UDP-galactose 4'-epimerase | GALE | Interconverts UDP-galactose and UDP-glucose. |

Table 2: Applications of ¹³C Tracing in Galactose Metabolism Research

| Research Application | Tracer Used | Information Gained | Reference |

| Assess total body galactose oxidation | 1-¹³C-galactose | Determines the overall capacity to metabolize galactose to CO₂; useful in diagnosing GALT deficiency. | nih.gov |

| Determine metabolite distribution in disease models | [¹³C]galactose | Maps the accumulation of galactose metabolites (galactitol, galactonate) in various tissues in GALT-deficient models. | nih.gov |

| Analyze metabolic flux in glioblastoma | [U-¹³C]Glc with 4DFG | Reveals how galactose antimetabolites affect central carbon metabolism, including glycolysis and mitochondrial activity. | mdpi.com |

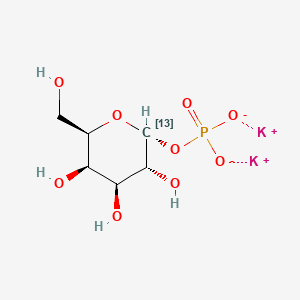

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H11K2O9P |

|---|---|

Molecular Weight |

337.31 g/mol |

IUPAC Name |

dipotassium;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate |

InChI |

InChI=1S/C6H13O9P.2K/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3+,4+,5-,6-;;/m1../s1/i6+1;; |

InChI Key |

KCIDZIIHRGYJAE-HLZBLTOGSA-L |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([13C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] |

Origin of Product |

United States |

Synthesis and Characterization of Galactose 1 Phosphate 13c Potassium for Research Applications

Methodologies for Isotopic Labeling of Galactose 1-phosphate

The synthesis of ¹³C-labeled Galactose 1-phosphate (Gal-1-P) is primarily achieved through two main strategies: chemical synthesis and enzymatic synthesis. The choice of method often depends on the desired labeling pattern (uniform or position-specific) and the required purity.

Enzymatic Synthesis: A common and highly specific method for producing Gal-1-P is through the enzymatic phosphorylation of ¹³C-labeled galactose. This reaction is catalyzed by the enzyme galactokinase (GALK), which transfers a phosphate (B84403) group from ATP to the C1 position of galactose. taylorandfrancis.commdpi.com

Reaction: ¹³C-Galactose + ATP --Galactokinase--> ¹³C-Galactose 1-phosphate + ADP

This method is advantageous for its specificity, typically yielding the α-anomer of Gal-1-P, which is the biologically active form in the Leloir pathway. wikipedia.org For instance, 2-Fluoro-2-deoxy-galactose-1-phosphate (F-Gal-1-P) has been successfully prepared by the enzymatic phosphorylation of its parent sugar using recombinant galactose kinase 1. mdpi.com This approach can be adapted for ¹³C-labeled galactose to produce ¹³C-Gal-1-P.

Chemical Synthesis: Chemical synthesis offers versatility in introducing the ¹³C label. One general approach involves the acid-catalyzed condensation of a labeled precursor. nih.gov More specific multi-step chemical syntheses can be designed to place the ¹³C atom at a desired position on the galactose ring before the phosphorylation step. These methods provide access to a wider range of specifically labeled isotopologues that may not be achievable through enzymatic routes.

Regardless of the primary synthesis route, the final product is typically isolated and purified as a stable salt, commonly the dipotassium (B57713) salt, which often crystallizes as a hydrate. caymanchem.comtargetmol.com The starting material for these syntheses is ¹³C-labeled galactose, which can be sourced with the label at specific positions (e.g., [1-¹³C]galactose) or uniformly throughout the molecule (e.g., [U-¹³C₆]galactose). nih.goveurisotop.com

| Synthesis Approach | Description | Key Enzyme/Reaction Type | Typical Starting Material |

| Enzymatic Synthesis | Phosphorylation of labeled galactose at the C1 position. | Galactokinase (GALK) | ¹³C-Galactose |

| Chemical Synthesis | Multi-step process involving phosphorylation of a protected, labeled galactose derivative. | Acid-catalyzed condensation, phosphorylation reactions. | Labeled galactose or derivatives |

Considerations for Isotopic Purity and Positional Labeling

The utility of Galactose 1-phosphate-¹³C as a tracer is directly dependent on its isotopic and chemical purity, as well as the precise location of the ¹³C atom(s).

Isotopic Purity: Isotopic purity refers to the percentage of the compound that contains the ¹³C label at the intended position(s). High isotopic enrichment is critical for generating a strong and unambiguous signal in analytical instruments, allowing it to be distinguished from the naturally abundant ¹²C counterpart. Isotopic purity is typically determined using mass spectrometry (MS). nih.gov For example, a full-scan MS analysis of uniformly labeled [¹³C₆]-Gal-1-P determined an isotopic purity of 99%. nih.gov This high level of enrichment is crucial for quantitative metabolic flux analysis.

Positional Labeling: The specific placement of the ¹³C label within the galactose molecule is known as positional labeling. This is a key consideration as it allows researchers to trace the fate of specific carbon atoms through metabolic pathways. Different labeling patterns are used for different research questions:

Position-Specific Labeled (e.g., [1-¹³C], [2-¹³C]): Only a single, known carbon atom is ¹³C. This is invaluable for elucidating reaction mechanisms and tracking specific biochemical transformations. eurisotop.compsu.edunih.gov For example, α-D-[2-¹³C]Gal-1-P has been used as an internal standard for quantifying Gal-1-P by isotope-dilution gas chromatography–mass spectrometry (GC/MS). psu.edunih.gov

Analytical Characterization: A suite of advanced analytical techniques is employed to confirm the structure, purity, and labeling of Galactose 1-phosphate-¹³C.

Mass Spectrometry (MS): Coupled with chromatographic techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), MS is the cornerstone for determining isotopic enrichment and confirming molecular weight. psu.edunih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is a powerful, non-destructive technique that provides definitive information about the exact position of the ¹³C label within the molecule. acs.orgacs.org It can resolve the signals from each carbon atom, confirming the site-specific isotope incorporation. acs.org

The combination of these methods ensures that the synthesized tracer meets the stringent requirements for quantitative research applications.

| Parameter | Description | Key Analytical Technique(s) | Example Finding |

| Isotopic Purity | The percentage of molecules correctly labeled with ¹³C. | Mass Spectrometry (MS) | 99% isotopic purity for [¹³C₆]-Gal-1-P confirmed by MS full-scan analysis. nih.gov |

| Chemical Purity | The percentage of the desired compound, free from other chemical contaminants. | Chromatography (LC, GC), NMR | Commercially available standards often have a chemical purity of ≥95% or higher. nih.govcaymanchem.com |

| Positional Labeling | The specific location(s) of the ¹³C atom(s) in the molecule. | ¹³C Nuclear Magnetic Resonance (NMR) | Confirms if the label is at C1, C2, or uniformly distributed, etc. acs.orgnih.gov |

Standardization for Research-Grade Tracer Compounds

For isotopically labeled compounds like Galactose 1-phosphate-¹³C to be effective research tools, they must be produced and characterized according to rigorous standards. Standardization ensures consistency, comparability, and reliability of data across different experiments and laboratories. researchgate.net

A research-grade tracer compound is defined by several quality parameters that are verified during its standardization:

Identity and Structure: The chemical identity and structure must be unequivocally confirmed, typically using NMR and MS.

Purity: Both chemical and isotopic purity must be high and accurately quantified. Chemical purity ensures that observed effects are due to the tracer and not contaminants. nih.gov Isotopic purity is essential for accurate quantitative measurements.

Homogeneity: The compound must be uniform throughout the batch, meaning any sample taken is representative of the whole. sigmaaldrich.com

Stability: The compound should be stable under specified storage and handling conditions to prevent degradation, which would compromise experimental results. sigmaaldrich.com

The reference material hierarchy ranges from research-grade chemicals to Certified Reference Materials (CRMs). sigmaaldrich.com While research-grade materials are suitable for many applications, CRMs undergo a more rigorous certification process under ISO guidelines (such as ISO 17034 and ISO/IEC 17025), providing certified values for purity and uncertainty, along with metrological traceability. sigmaaldrich.com For quantitative applications like isotope-dilution mass spectrometry, where the labeled compound is used as an internal standard, having a well-characterized, high-purity material is essential for accuracy. psu.edunih.gov

The goal of standardization is to provide researchers with a reliable product whose characteristics are well-documented, ultimately leading to more robust and reproducible scientific findings.

Advanced Analytical Methodologies for Detection and Quantification of 13c Labeled Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹³C Metabolic Studies

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and concentration of metabolites. nih.govacs.org In ¹³C metabolic studies, NMR is invaluable for identifying the specific positions of ¹³C atoms within a molecule, offering deep insights into metabolic pathways. iaea.orgnih.gov

1D and 2D NMR Techniques for Isotopic Enrichment Analysis

One-dimensional (1D) and two-dimensional (2D) NMR techniques are fundamental for analyzing ¹³C isotopic enrichment. nih.gov

1D ¹³C NMR: Direct detection of the ¹³C nucleus offers a large chemical shift range (around 200 ppm), which results in well-resolved peaks, minimizing the overlap often seen in proton (¹H) NMR spectra. frontiersin.org This makes it easier to identify and quantify individual metabolites in a mixture. frontiersin.orgnih.gov However, the low natural abundance and lower gyromagnetic ratio of ¹³C lead to inherently low sensitivity, often requiring long acquisition times or isotopic enrichment. frontiersin.org

1D and 2D ¹H NMR: While ¹H NMR is more sensitive, the spectra of ¹³C-enriched samples are complicated by ¹H-¹³C J-couplings. nih.gov However, specialized techniques can leverage these couplings. Isotope-edited experiments, for instance, can selectively detect protons attached to ¹³C atoms, effectively filtering the spectrum to observe only the labeled molecules. nih.gov

2D NMR Techniques: 2D NMR provides even greater resolution by spreading signals across two frequency dimensions. Key techniques for isotopic analysis include:

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, providing a detailed fingerprint of the metabolites in a sample. bmrb.io

Total Correlation Spectroscopy (TOCSY): TOCSY establishes correlations between all protons within a spin system. An isotope-edited version, ITOCSY, can separate the 2D ¹H-¹H NMR spectra of ¹²C- and ¹³C-containing molecules into distinct, quantitatively equivalent spectra, allowing for direct comparison and enrichment measurement. nih.govacs.org

Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE): This powerful technique directly detects ¹³C-¹³C correlations, providing unambiguous information about the carbon skeleton of a molecule and how it is assembled from labeled precursors. nih.govfrontiersin.org

These NMR methods allow researchers to not only detect the presence of a ¹³C label but also to determine its precise location within the molecule and the relative abundance of different isotopomers (molecules differing only in their isotopic composition). iaea.org

Table 1: Comparison of NMR Techniques for ¹³C Isotopic Enrichment Analysis

| Technique | Dimensionality | Information Provided | Advantages | Limitations |

|---|---|---|---|---|

| ¹³C NMR | 1D | Direct detection of ¹³C signals, chemical shifts. frontiersin.orgbmrb.io | High spectral resolution, minimal peak overlap. frontiersin.org | Low sensitivity, requires long acquisition times or enrichment. frontiersin.org |

| Isotope-Edited ¹H NMR | 1D | Selective detection of protons attached to ¹³C. nih.gov | Higher sensitivity than direct ¹³C detection. | Indirect detection, spectral complexity from couplings. nih.gov |

| [¹H, ¹³C]-HSQC | 2D | Correlation of directly bonded ¹H and ¹³C nuclei. bmrb.io | Excellent resolution, detailed metabolic fingerprinting. | Requires ¹³C labeling for enhanced signals. |

| Isotope-Edited TOCSY (ITOCSY) | 2D | Separates spectra of labeled and unlabeled molecules. nih.gov | Allows for direct, quantitative comparison of enrichment. nih.govacs.org | Complex pulse sequence, requires specialized expertise. |

| INADEQUATE | 2D | Direct ¹³C-¹³C bond correlations. frontiersin.org | Unambiguous carbon skeleton mapping. frontiersin.org | Very low sensitivity, requires high enrichment levels. frontiersin.org |

Application in Identification and Quantification of Galactose 1-phosphate-¹³C and Downstream Metabolites

NMR spectroscopy has been successfully applied to trace the metabolism of ¹³C-labeled galactose in various cell types, including normal human lymphoblasts and those from patients with galactosemia. nih.govnih.gov In these studies, cells are incubated with ¹³C-galactose, and cell extracts are subsequently analyzed. nih.gov

Using a combination of ¹H, ¹³C, and ³¹P NMR, researchers can identify and quantify several key metabolites. nih.gov When Galactose 1-phosphate-¹³C is introduced, NMR can track the ¹³C label as it is incorporated into this primary metabolite. The distinct signals in the ¹³C and ³¹P spectra allow for its unambiguous identification and quantification. nih.govhmdb.ca

Furthermore, the fate of the ¹³C label can be followed into downstream metabolites of the Leloir pathway. Studies have shown the appearance of the ¹³C label in uridine (B1682114) diphosphogalactose (UDP-galactose) and uridine diphosphoglucose (UDP-glucose). nih.gov The conversion of galactose to glucose via this pathway and subsequent entry into other metabolic routes, like the pentose (B10789219) phosphate (B84403) pathway, can be confirmed by analyzing the ¹³C enrichment patterns in the ribose carbons of nucleotides like adenosine (B11128) monophosphate (AMP). nih.govnih.gov In cells with deficient galactose-1-phosphate uridyltransferase (GALT) activity, NMR studies have quantified the accumulation of Galactose 1-phosphate and revealed the extent of residual pathway function by detecting small amounts of labeled UDP-galactose and UDP-glucose. nih.gov

Mass Spectrometry (MS) for Isotopic Tracing and Metabolite Profiling

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. mdpi.com It is a cornerstone of metabolomics for its ability to detect and quantify a vast number of metabolites simultaneously. frontiersin.org In stable isotope tracing, MS is used to determine the mass isotopologue distribution (MID) of a metabolite, which reveals the number of ¹³C atoms incorporated into the molecule. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Derivatization and Isotopic Analysis

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile metabolites like sugar phosphates, a chemical derivatization step is necessary to increase their volatility. nih.govyoutube.com This typically involves replacing active hydrogens with less polar groups, such as trimethylsilyl (B98337) (TMS) ethers. mdpi.comnih.gov

Once derivatized, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). nih.gov EI causes the molecules to fragment in a reproducible manner, creating a characteristic mass spectrum that acts as a chemical fingerprint. researchgate.netshimadzu.com

For isotopic analysis, the key is to analyze the mass shifts in the fragment ions. The incorporation of each ¹³C atom increases the mass of the ion by approximately one Dalton. shimadzu.com By analyzing the distribution of these mass isotopologues for specific fragment ions, researchers can deduce the positional ¹³C enrichment of the original metabolite. mdpi.comresearchgate.net This method has been validated for measuring ¹³C incorporation into individual carbon atoms of various sugar phosphates. nih.govresearchgate.net

Table 2: Illustrative Fragment Ions for GC-MS Analysis of a Derivatized Hexose Phosphate

| Fragment Description | Typical m/z (M+0) | Information Gained from ¹³C Labeling |

|---|---|---|

| Molecular Ion [M] | High m/z, often weak or absent | Total number of ¹³C atoms in the entire derivatized molecule. |

| [M-CH₃]⁺ | M - 15 | Indicates ¹³C incorporation in the main carbon backbone or other silyl (B83357) groups. |

| [M-57]⁺ / [M-tBDMS]⁺ | M - 57 | Used in tBDMS derivatization to show labeling in the core metabolite. shimadzu.com |

| Carbon backbone fragments (e.g., C1-C3) | Variable | Positional information; reveals which part of the molecule contains the label. researchgate.net |

| [Si(CH₃)₃]⁺ | 73 | Serves as a control fragment, should not contain ¹³C from the metabolite. |

Note: The exact m/z values and fragmentation patterns depend on the specific hexose, derivatization agent (e.g., TMS, tBDMS), and ionization conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Biological Matrices

LC-MS/MS is an exceptionally powerful technique for analyzing metabolites within complex biological samples like cell extracts or plasma, often without the need for derivatization. frontiersin.orgnih.gov The liquid chromatography system first separates the components of the mixture. The eluent then flows into the mass spectrometer, which typically uses a soft ionization technique like electrospray ionization (ESI) that keeps the metabolite ion intact.

Tandem mass spectrometry (MS/MS) adds another layer of specificity. In the first mass analyzer, an ion corresponding to the metabolite of interest (the precursor ion) is selected. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This process provides structural confirmation and high selectivity.

For isotopic tracing with Galactose 1-phosphate-¹³C, LC-MS/MS can be used to:

Quantify Metabolites: By monitoring specific precursor-product ion transitions for both the unlabeled (e.g., ¹²C-Galactose 1-phosphate) and labeled (¹³C-Galactose 1-phosphate) versions, their relative amounts can be accurately determined. rsc.orgisotope.com

Trace Pathways: The appearance of ¹³C in downstream metabolites like UDP-glucose or lactate (B86563) can be tracked over time, providing kinetic data for metabolic flux analysis. nih.gov

Improve Compound Annotation: The use of fully ¹³C-labeled metabolomes as internal standards allows for the confident discrimination of true biological signals from background noise and artifacts, greatly improving the reliability of untargeted metabolomics studies. acs.org

Isotope-Ratio Mass Spectrometry for Breath Test Applications in Research Models

The ¹³C-Galactose breath test is a non-invasive method used in research to assess whole-body galactose oxidation capacity. nih.govnih.gov In this test, a subject is given an oral dose of galactose labeled at a specific position, typically [1-¹³C]galactose. nih.gov The ¹³C-galactose is absorbed and metabolized, primarily in the liver. Through the Leloir pathway and subsequent glycolysis and the TCA cycle, the ¹³C label is eventually released as ¹³CO₂.

This ¹³CO₂ is expelled in the breath, and its abundance relative to ¹²CO₂ is measured over time. europeanreview.org The instrument of choice for this high-precision measurement is an Isotope-Ratio Mass Spectrometer (IRMS), which is specifically designed to measure the ratios of stable isotopes. nih.govwikilectures.eu Newer, more accessible technologies like non-dispersive isotope-selective infrared spectrometry (NDIRS) are also used, though IRMS remains the gold standard for its accuracy. nih.govphysiology.orgnih.gov

The results are often expressed as the cumulative percentage of the administered ¹³C dose recovered (CUMPCD) in the breath over several hours. nih.gov This provides a dynamic measure of the body's ability to metabolize galactose. In research models, this test can differentiate between subjects with normal and deficient GALT activity and can be used to study the effects of different genetic mutations on galactose metabolism. nih.gov

Chromatographic Separation Techniques (e.g., Ion-Pair Chromatography) for Metabolite Isolation

The effective isolation of charged, polar metabolites like Galactose 1-phosphate-13C from complex biological matrices is a critical prerequisite for accurate detection and quantification. Various chromatographic techniques are employed for this purpose, with ion-pair chromatography being a particularly robust method. mdpi.com

Ion-pair chromatography is a form of reversed-phase chromatography that enables the separation of ionic and highly polar compounds. mdpi.com It involves the addition of an ion-pairing agent to the mobile phase. nih.gov This agent is typically a large ionic molecule with a hydrophobic tail and an ionic head group that is opposite in charge to the analyte of interest. The ion-pairing agent forms a neutral ion pair with the charged analyte, which can then be retained and separated by the non-polar stationary phase of a reversed-phase column, such as a C18 column. nih.govnih.gov For anionic metabolites like Galactose 1-phosphate-13C, a cationic ion-pairing agent, such as tributylamine, is commonly used. nih.govmycompounddiscoverer.com

The combination of ion-pair chromatography with high-resolution mass spectrometry (MS) offers a powerful platform for metabolomic analysis. nih.gov This approach allows for the sensitive and specific measurement of a wide range of water-soluble species involved in core metabolism. nih.gov Studies have demonstrated the successful use of ion-pairing reversed-phase liquid chromatography coupled with mass spectrometry to detect and track the ¹³C-labeling patterns of numerous known compounds in cellular extracts, providing valuable insights into metabolic flux. nih.gov

In addition to ion-pair chromatography, other chromatographic techniques are also utilized for the separation of polar metabolites. Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for separating highly polar compounds. mdpi.commycompounddiscoverer.com HILIC employs a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, creating a water-enriched layer on the surface of the stationary phase into which polar analytes can partition. mdpi.com

Multidimensional chromatography, which combines different separation techniques, can significantly enhance the resolution and coverage of the metabolome. nih.govresearchgate.net For instance, a two-dimensional strategy might involve using ion-pairing reversed-phase liquid chromatography as the first dimension to fractionate metabolites, followed by a second dimension of separation before mass spectrometry analysis. nih.govresearchgate.net This approach has been shown to substantially increase the number of detectable metabolites compared to one-dimensional methods. nih.govresearchgate.net

Table 1: Comparison of Chromatographic Techniques for Polar Metabolite Separation

| Technique | Principle | Typical Stationary Phase | Advantages | Considerations |

|---|---|---|---|---|

| Ion-Pair Chromatography | Forms a neutral ion pair with the charged analyte, allowing retention on a non-polar stationary phase. nih.gov | C8, C18 nih.gov | Excellent for separating ionic and highly polar compounds. mdpi.com | The ion-pairing agent can sometimes suppress the MS signal. mdpi.com |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase. mdpi.com | Amide, silica, zwitterionic mycompounddiscoverer.com | Effective for very polar compounds that are poorly retained in reversed-phase chromatography. mdpi.com | Requires careful mobile phase optimization. |

| Reversed-Phase Liquid Chromatography (RPLC) | Separation based on hydrophobicity, with a non-polar stationary phase and a polar mobile phase. nih.gov | C18, C8 nih.gov | Robust and widely used for a broad range of metabolites. nih.gov | Poor retention for very polar compounds without modification. mdpi.com |

| Ion-Exchange Chromatography (IEC) | Separation based on electrostatic interactions between charged analytes and a charged stationary phase. creative-proteomics.com | Charged resins creative-proteomics.com | Specific for charged molecules. creative-proteomics.com | Can be sensitive to buffer concentration and pH. creative-proteomics.com |

| Multidimensional Chromatography | Combines two or more different chromatographic techniques to increase peak capacity and resolution. nih.govresearchgate.net | Varies depending on the combined techniques. | Significantly enhances separation power for complex samples. nih.govresearchgate.net | Can be more complex and time-consuming. |

Data Processing and Computational Tools for Isotopic Data Interpretation

Following the analytical measurement of ¹³C-labeled metabolites by mass spectrometry, the resulting raw data must undergo extensive processing and interpretation to yield meaningful biological insights. This process involves several key steps, facilitated by a variety of computational tools and software. wustl.edunih.gov

A primary challenge in stable isotope labeling experiments is the correction for the natural abundance of isotopes. nih.gov Software tools are available to automatically correct for the presence of naturally occurring ¹³C and other isotopes, ensuring that the measured isotopic enrichment accurately reflects the incorporation of the labeled substrate. nih.gov

The processed data can then be used to calculate various parameters, such as fractional labeling and split ratios, which provide quantitative information about metabolic fluxes. nih.gov Fractional labeling represents the proportion of a metabolite pool that has become labeled over time, while split ratios can be used to determine the relative contributions of different pathways to the production of a particular metabolite. nih.gov

Numerous software packages and platforms have been developed to streamline the workflow of isotope-tracing experiments. nih.gov These tools often provide a graphical user interface that allows researchers to perform a series of operations, from natural isotope correction to data visualization on metabolic maps, without the need for extensive programming knowledge. nih.govnih.gov Some software can also assist in the creation of isotope measurement methods for mass spectrometry. nih.gov

The table below highlights some of the key functionalities of computational tools used for isotopic data interpretation.

Table 2: Functionalities of Computational Tools for Isotopic Data Analysis

| Functionality | Description | Example Software/Tools |

|---|---|---|

| Natural Isotope Abundance Correction | Corrects raw mass spectrometry data for the natural abundance of stable isotopes to accurately determine the level of ¹³C enrichment. nih.gov | IsoCor, IsoCorrectoR, PyNac nih.govrsc.org |

| Isotopologue Distribution Analysis | Determines the relative abundance of different isotopologues (molecules of the same compound that differ only in their isotopic composition) to trace metabolic pathways. wustl.edu | Isotope Calculation Gadgets nih.gov |

| Metabolic Flux Analysis (MFA) | Utilizes isotopic labeling data to quantify the rates (fluxes) of metabolic reactions within a biochemical network. nih.gov | Various specialized modeling software |

| Data Visualization | Presents isotopic data in an intuitive graphical format, such as mapping fractional labeling onto metabolic pathway diagrams. nih.gov | Isotope Calculation Gadgets, OriginLab nih.govresearchgate.net |

| Automated Peak Detection and Integration | Automatically identifies and quantifies the peaks corresponding to different isotopologues in the chromatogram. nih.gov | Compound Discoverer, IsoCor mycompounddiscoverer.comrsc.org |

The integration of these computational tools is essential for managing the complexity of isotopic labeling data and for extracting robust, quantitative insights into metabolic function. metsol.com The development of user-friendly and comprehensive software platforms continues to be an active area of research, aiming to make these powerful analytical techniques more accessible to the broader scientific community. nih.govrsc.org

Applications in Metabolic Flux Analysis Mfa and Pathway Elucidation

Principles of ¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-Metabolic Flux Analysis is a powerful technology used to quantify the rates (fluxes) of intracellular metabolic reactions. cortecnet.comnih.gov The fundamental principle involves introducing a substrate enriched with a stable, non-radioactive isotope of carbon, ¹³C, into a biological system. numberanalytics.comyoutube.com As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites.

The general workflow of a ¹³C-MFA experiment consists of several key steps:

Tracer Selection and Experimental Design: A specific ¹³C-labeled substrate, such as [1-¹³C]glucose or uniformly labeled [U-¹³C]glucose, is chosen based on the metabolic pathways of interest. nih.govnih.gov The use of multiple tracers can be particularly effective for complex systems. nih.gov

Isotopic Labeling Experiment: The biological system, such as a cell culture, is grown on a medium containing the ¹³C-labeled tracer until it reaches a metabolic and isotopic steady state, where fluxes and metabolite concentrations are stable. benthamdirect.com

Labeling Measurement: After a designated period, intracellular metabolites are extracted. The distribution of ¹³C atoms within these metabolites, known as mass isotopomer distributions (MIDs), is precisely measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. benthamdirect.comnumberanalytics.com

Flux Estimation: The measured MIDs and other extracellular rates (e.g., substrate uptake, product secretion) are fed into a computational model of the cell's metabolic network. nih.govfrontiersin.org This model uses iterative algorithms to calculate the set of intracellular fluxes that best explains the observed labeling patterns. frontiersin.orgresearchgate.net

The primary advantage of ¹³C-MFA over earlier methods is the wealth of information provided by the isotopic labeling data. This data redundancy significantly improves the accuracy and resolution of the estimated flux map, making ¹³C-MFA the gold standard for quantifying cellular metabolism. creative-proteomics.com

Tracing Galactose 1-phosphate-¹³C through the Leloir Pathway in Research Models

The Leloir pathway is the primary route for the catabolism of galactose. themedicalbiochemistrypage.orgwikipedia.org When ¹³C-labeled galactose is introduced to cells, it is first phosphorylated by the enzyme galactokinase (GALK) to form Galactose 1-phosphate-¹³C . This is the entry point for the labeled carbon into the pathway.

The subsequent steps of the Leloir pathway are:

Galactose-1-phosphate uridylyltransferase (GALT) converts Galactose 1-phosphate-¹³C into UDP-galactose-¹³C , using UDP-glucose as a co-substrate. wikipedia.orgmhmedical.com

UDP-galactose 4-epimerase (GALE) then interconverts UDP-galactose-¹³C and UDP-glucose-¹³C . wikipedia.orgmhmedical.com

The newly formed UDP-glucose-¹³C can then be used in various cellular processes, or it can be converted by UDP-glucose pyrophosphorylase 2 into glucose-1-phosphate-¹³C . themedicalbiochemistrypage.org

Finally, phosphoglucomutase isomerizes glucose-1-phosphate-¹³C to glucose-6-phosphate-¹³C , which can then enter central metabolic pathways like glycolysis. wikipedia.org

Research using ¹³C-galactose has been instrumental in studying metabolic disorders like galactosemia, which results from defects in Leloir pathway enzymes. nih.gov For instance, a study on lymphoblasts from galactosemia patients with specific GALT mutations (Q188R and S135L) showed that these cells could still produce labeled UDP-galactose and UDP-glucose from ¹³C-galactose, albeit at lower levels than normal cells. nih.gov This finding provided direct evidence of residual GALT activity and a functioning Leloir pathway in these patients. nih.gov In contrast, cells with a complete deletion of the GALT gene did not produce these labeled metabolites. nih.gov

Quantification of Metabolic Fluxes in Central Carbon Metabolism

Once the ¹³C label from galactose enters central carbon metabolism as glucose-6-phosphate-¹³C , ¹³C-MFA can be used to quantify the fluxes through major energy-producing and biosynthetic pathways. nih.govnih.gov The intricate scrambling of the ¹³C atoms as they pass through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle provides detailed information about the activity of these networks. nih.gov

Key insights that can be gained include:

Glycolysis and Pentose Phosphate Pathway: By analyzing the labeling patterns of glycolytic intermediates like pyruvate (B1213749) and lactate (B86563) , researchers can determine the relative flux of glucose through glycolysis versus the PPP. youtube.comnih.gov This is crucial for understanding the balance between energy production (glycolysis) and the synthesis of nucleotide precursors and NADPH (PPP).

TCA Cycle and Anaplerosis: The mass isotopomers of TCA cycle intermediates such as citrate , succinate , and malate reveal the rate of the cycle itself. cortecnet.com Furthermore, they can quantify the contribution of anaplerotic reactions, which replenish TCA cycle intermediates that are withdrawn for biosynthesis. nih.gov For example, the carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction, can be precisely quantified. nih.gov

Studies in various cell types, including cancer cells and microorganisms, have used different ¹³C tracers to map central carbon metabolism, revealing how cells rewire their pathways under different conditions or in disease states. nih.govnih.govnih.gov Using a ¹³C-galactose tracer allows for a specific focus on how this particular sugar contributes to the central metabolic network.

Investigating Alternative Galactose Metabolism Pathways and Their Contribution

In addition to the Leloir pathway, cells possess alternative, or "minor," pathways for galactose metabolism. themedicalbiochemistrypage.org While these routes are less active under normal conditions, their contribution can become significant when the Leloir pathway is impaired, as seen in galactosemia. nih.gov ¹³C-labeled galactose is an ideal tool for detecting and quantifying the flux through these alternative pathways.

The primary alternative pathways are:

The Aldose Reductase Pathway: Galactose can be reduced to galactitol by the enzyme aldose reductase . themedicalbiochemistrypage.orgyoutube.com

The Galactonate Pathway: Galactose can be oxidized to galactonate . nih.gov

By administering ¹³C-galactose and measuring the subsequent formation of ¹³C-labeled galactitol and galactonate , researchers can directly assess the activity of these routes. A study in GALT-deficient mice, a model for classic galactosemia, found significant labeling of both galactitol and galactonate in tissues like the liver and kidney after the mice were given ¹³C-galactose. nih.gov This demonstrated the upregulation of these alternative pathways to handle the excess galactose that could not be processed by the blocked Leloir pathway. nih.gov Similarly, studies in patient-derived cells have used ¹³C-galactose to search for these metabolites, providing insights into the biochemical basis of disease symptoms. nih.gov

Methodological Considerations for Steady-State and Non-Steady-State Flux Analysis

The application of ¹³C-MFA can be broadly categorized into two main approaches: steady-state and non-steady-state analysis. nih.govfrontiersin.org The choice between them depends on the biological system and the research question.

Steady-State ¹³C-MFA (SS-MFA): This is the conventional method. It relies on the assumption that the biological system is in a metabolic steady state, meaning that intracellular metabolite concentrations and metabolic fluxes are constant over time. benthamdirect.comnih.gov The labeling experiment is run long enough for the ¹³C label to be fully distributed throughout the metabolic network, reaching an isotopic steady state. frontiersin.org SS-MFA is highly robust and provides a time-averaged snapshot of the metabolic phenotype. researchgate.net

Isotopically Non-Steady-State ¹³C-MFA (INST-MFA): This more advanced technique analyzes the system before it reaches isotopic steady state. nih.govresearchgate.net Samples are collected at multiple time points during the transient labeling phase. nih.gov INST-MFA offers several advantages: it significantly shortens the duration of labeling experiments, making it suitable for systems that are difficult to maintain in a steady state, such as primary mammalian cells or studies of dynamic responses. nih.govnih.gov However, it requires more complex computational models to analyze the dynamic labeling data and necessitates rapid sampling and quenching protocols to accurately capture the transient state. researchgate.netresearchgate.net

A third, even more complex method, Metabolically Non-Stationary ¹³C-MFA (MNST-MFA) , is used for systems where both fluxes and metabolite pools are changing over time, for example, during a fed-batch fermentation process. nih.govfrontiersin.org

Studies in Cellular and Animal Models of Galactose Metabolism

In Vitro Cellular Models for Investigating Galactose 1-phosphate-¹³C Metabolism

In vitro models offer a controlled environment to dissect the cellular fate of galactose and its metabolites. The use of ¹³C-labeled galactose allows researchers to trace the carbon backbone through various enzymatic steps, identifying and quantifying key intermediates and end products.

Lymphoblasts, a type of white blood cell that can be cultured indefinitely, have become a vital tool in galactosemia research. By incubating lymphoblasts from both healthy individuals and galactosemic patients with ¹³C-labeled galactose, scientists can directly compare metabolic activities and pinpoint the functional consequences of genetic mutations. nih.gov

In studies using lymphoblasts from patients with galactose-1-phosphate uridylyltransferase (GALT) deficiency, incubation with 1-¹³C or 2-¹³C galactose revealed a significant accumulation of galactose 1-phosphate (Gal-1-P), with levels two to three times higher than in normal cells. nih.gov These investigations, employing nuclear magnetic resonance (NMR) spectroscopy, identified and quantified several ¹³C-labeled metabolites. nih.gov While galactitol formation was not significantly different from normal cells, the downstream metabolism through the Leloir pathway was markedly altered depending on the GALT genotype. nih.gov

Cells with Q188R and S135L mutations showed residual GALT activity, evidenced by the formation of labeled uridine (B1682114) diphosphogalactose (UDPgal) and uridine diphosphoglucose (UDPglu), though to a lesser extent than in normal cells. nih.gov In contrast, cells with a complete GALT gene deletion did not produce these UDP-sugars. nih.gov Furthermore, the labeling pattern of ribose carbons in adenosine (B11128) monophosphate (AMP) in normal cells was consistent with galactose conversion to glucose via the Leloir pathway, a process that was absent in cells with the GALT deletion and reduced in cells with the Q188R mutation. nih.gov

| Metabolite | Finding in Normal Lymphoblasts | Finding in Galactosemic (GALT-deficient) Lymphoblasts | Source |

|---|---|---|---|

| Galactose 1-phosphate (Gal-1-P) | Average levels around 10 nmol/mg protein. | Accumulates to 2-3 times the level of normal cells. | nih.govnih.gov |

| UDP-galactose (UDPgal) & UDP-glucose (UDPglu) | Present in the range of 0.5-2 nmol/mg protein. | Formed in cells with Q188R/S135L mutations (reduced levels); not formed in cells with GALT deletion. | nih.govnih.gov |

| Galactitol | Present in the range of 0.5-2 nmol/mg protein. | Formation not significantly different from normal cells. | nih.govnih.gov |

| Galactonate | Not detected. | Not detected. | nih.govnih.gov |

| ¹³C-labeled Ribose (from ¹³C-Galactose) | Detected, indicating functional Leloir pathway. | Detected in Q188R mutants (lower enrichment); not detected in GALT deletion mutants. | nih.gov |

The application of ¹³C-labeled galactose extends beyond inherited metabolic disorders to fields like oncology. Glioblastoma (GBM), an aggressive brain cancer, has been shown to utilize galactose, a process that can be tracked using ¹³C NMR-based metabolic flux analysis. nih.govresearchgate.net Studies have demonstrated that GBM cells can proliferate when grown solely on galactose in glucose-free media. nih.govresearchgate.net

When GBM cells are incubated with uniformly labeled ¹³C-galactose ([U-¹³C]Gal), the labeled carbon atoms can be traced through a fully functional Leloir pathway. nih.gov Key metabolic intermediates such as Gal-1-P and UDP-Gal were detected with ¹³C labeling. nih.gov The galactose is ultimately converted to glucose-6-phosphate, which then enters central carbon metabolism pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway. researchgate.net This metabolic flexibility, allowing glioblastoma cells to scavenge and utilize galactose, may present novel therapeutic targets. researchgate.netresearchgate.net

Broader studies have also used ¹³C-labeled galactose to investigate its incorporation into N-glycans and glycopeptides in various cell lines, revealing that the rate of monosaccharide utilization and interconversion can be specific to the glycan and protein being synthesized. researchgate.net

In Vivo Animal Models for Systemic Metabolic Investigation

Animal models are indispensable for understanding the systemic effects of altered galactose metabolism and for testing potential therapeutic strategies. The use of Galactose 1-phosphate-¹³C tracers in these models allows for a dynamic view of metabolite distribution and flux across different organs.

Mouse models with genetic modifications that mimic human classic galactosemia, such as GALT-deficient (Galt-knockout) mice, have been instrumental in understanding the disease's pathophysiology. nih.govnih.govbiorxiv.org When [¹³C]galactose is administered to these mice, the distribution and accumulation of its metabolites can be quantified in various tissues. nih.gov

A key study found that 4 hours after administration of [¹³C]galactose to GALT-deficient mice, labeled galactose was present in all examined tissues, with the highest concentrations in the liver and kidney. nih.gov The pattern of metabolite accumulation was tissue-specific:

[¹³C]Gal-1-P and [¹³C]galactonate concentrations were highest in the liver. nih.gov

[¹³C]galactitol levels were highest in the kidney and heart. nih.gov

Muscle tissue showed the lowest amounts of all these metabolites. nih.gov

In stark contrast, normal mice administered the same tracer showed almost no detectable [¹³C]galactose or [¹³C]Gal-1-P in their tissues, with the ¹³C label being rapidly incorporated into liver and kidney glucose and lactate (B86563). nih.gov This highlights the efficient processing of galactose through the Leloir pathway in healthy animals. nih.gov

Further mechanistic insights have come from studies of double-knockout mice lacking both Galt and galactokinase 1 (Galk1). nih.gov In these mice, the elevated Gal-1-P levels seen in single Galt-mutant mice were normalized. nih.gov This provides strong genetic evidence that GALK1 is the primary source of the toxic Gal-1-P accumulation in classic galactosemia, suggesting that inhibition of GALK1 could be a therapeutic strategy. nih.gov

| Tissue | Metabolite Profile in GALT-deficient Mice (after ¹³C-Galactose dose) | Metabolite Profile in Normal Mice (after ¹³C-Galactose dose) | Source |

|---|---|---|---|

| Liver | High levels of ¹³C-Galactose, ¹³C-Gal-1-P, and ¹³C-Galactonate. Some ¹³C-Glucose/Lactate formed. | No ¹³C-Gal-1-P detected. ¹³C label found primarily in Glucose and Lactate. | nih.gov |

| Kidney | High levels of ¹³C-Galactose and ¹³C-Galactitol. | No ¹³C-Gal-1-P detected. ¹³C label found in Glucose and Lactate. | nih.gov |

| Heart | High levels of ¹³C-Galactitol; lower levels of ¹³C-Gal-1-P. | Minute amounts of ¹³C-Gal-1-P detected. | nih.gov |

| Brain | Detectable levels of ¹³C-Galactose and its metabolites. | No ¹³C-Gal-1-P detected. | nih.gov |

| Muscle | Lowest amounts of ¹³C-Galactose and its metabolites. | Minute amounts of ¹³C-Galactose and ¹³C-Gal-1-P detected. | nih.gov |

Carbon-13 Magnetic Resonance Spectroscopy (¹³C-MRS) is a powerful, non-invasive technique for measuring hepatic glycogen (B147801) synthesis in real time. nih.govfrontiersin.org While most studies use ¹³C-labeled glucose as the tracer, the methodology is directly applicable to tracing the fate of galactose carbons into glycogen. nih.govregionh.dk After administration of a ¹³C-labeled hexose, its conversion to UDP-glucose and subsequent incorporation into the glycogen polymer can be monitored dynamically. frontiersin.orgunimi.it

This technique allows for the kinetic analysis of glycogen synthesis and breakdown (glycogenolysis). nih.gov Studies in perfused mouse livers and in vivo in non-human primates have demonstrated the ability to measure hepatic glycogen synthesis rates and how they are affected by different substrates and hormonal conditions. frontiersin.orgfrontiersin.org For instance, the rate of glycogen synthesis from [1-¹³C]glucose in perfused mouse livers was shown to be dependent on the glucose concentration. frontiersin.org This technology provides a translatable biomarker for assessing liver metabolism, which could be used to study the efficiency of galactose conversion to glucose and its subsequent storage as glycogen in both healthy and galactosemic models. frontiersin.orgfrontiersin.org

Ex Vivo Tissue Analysis and Metabolite Profiling

Following in vivo studies, ex vivo analysis of tissues provides a detailed snapshot of the metabolic state at a specific point in time. This approach combines the systemic relevance of an in vivo experiment with the analytical depth of in vitro techniques. Tissues are harvested from animal models after administration of a ¹³C-labeled tracer and are then analyzed using methods like NMR or mass spectrometry (MS).

As described in the mouse model studies, ex vivo analysis of the liver, kidney, brain, and heart from GALT-deficient mice revealed distinct patterns of ¹³C distribution from labeled galactose into Gal-1-P, galactitol, and galactonate. nih.gov Other ex vivo studies have used liquid chromatography-mass spectrometry (LC-MS) to profile not just the direct metabolites of galactose but also downstream effects, such as modest reductions in specific cerebroside levels in the brains of Galt-deficient mice. nih.gov

More advanced techniques involve culturing intact human liver tissue slices ex vivo and using global ¹³C tracing to perform metabolic flux analysis. nih.govescholarship.org This method allows for the assessment of a wide range of metabolic pathways simultaneously from a single experiment, revealing unexpected metabolic activities and confirming that the cultured tissue retains individual metabolic characteristics of the donor. nih.govescholarship.org Such deep labeling approaches, where cells or tissues are cultured in media rich with ¹³C-labeled precursors, enable the comprehensive identification of endogenously synthesized metabolites and the mapping of active metabolic pathways. nih.govnih.gov

| Study Type | Model/System | Key Metabolites Profiled with ¹³C Tracers | Source |

|---|---|---|---|

| Metabolite Distribution | Tissues from GALT-deficient mice | Galactose, Galactose 1-phosphate, Galactitol, Galactonate, Glucose, Lactate | nih.gov |

| Lipidomics | Brain/Liver from Galt KO mice | Galactose 1-phosphate, Galactosylceramides, Sulfatides, Glucosylceramides, Gangliosides | nih.gov |

| Global Metabolic Flux Analysis | Ex vivo cultured human liver slices | Comprehensive profiling including glycolysis, TCA cycle, amino acid metabolism, and de novo creatine (B1669601) synthesis | nih.govescholarship.org |

Enzymatic Reaction Mechanism Elucidation Using Galactose 1 Phosphate 13c

Applications in Investigating Galactose 1-phosphate Uridyltransferase (GALT) Activity

Galactose 1-phosphate uridyltransferase (GALT) is a pivotal enzyme in the Leloir pathway, catalyzing the conversion of galactose 1-phosphate and UDP-glucose into UDP-galactose and glucose 1-phosphate. nih.govmicrobenotes.com Deficiency in GALT activity leads to the inherited metabolic disorder classic galactosemia. nih.govnih.gov Accurate measurement of GALT activity is therefore crucial for diagnosis and for understanding the molecular basis of the disease. nih.govnih.gov

The use of Galactose 1-phosphate labeled with carbon-13 ([¹³C]-Gal-1-P) has revolutionized the way GALT activity is assayed. nih.gov Modern methods utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) to directly measure the enzymatic product. nih.gov In this type of assay, [¹³C₆]-Gal-1-P is used as the substrate for the GALT enzyme. nih.gov The reaction progress is monitored by quantifying the formation of the isotopically labeled product, [¹³C₆]-UDP-galactose. nih.gov

This stable isotope-based method offers significant advantages over traditional radioactive assays. nih.gov Older methods often used [¹⁴C]-Gal-1-P, which could be contaminated with [¹⁴C]-glucose-1-phosphate, leading to erroneously high measurements of GALT activity. nih.gov The LC-MS/MS assay using highly pure [¹³C₆]-Gal-1-P is highly specific and sensitive, allowing for precise quantification even at very low levels of enzyme activity. nih.gov This is particularly useful for identifying patients with variant forms of galactosemia who may have some residual enzyme function. nih.govnih.gov

Research has established optimal conditions for these assays, determining the substrate concentrations required to achieve maximum enzyme velocity (Vmax). nih.gov These kinetic parameters are vital for comparing the function of the normal enzyme to that of variant forms found in patients. nih.gov

| Parameter | Finding | Significance | Reference |

|---|---|---|---|

| Substrate | Stable isotope-labeled α-[¹³C₆]-galactose-1-phosphate | Allows for specific and sensitive detection of the product, [¹³C₆]-UDPGal, by mass spectrometry, avoiding issues with radioactive contaminants. | nih.gov |

| Method | Reversed-phase ion-pair liquid chromatography-tandem mass spectrometry (LC-MS/MS) | Provides high analytical sensitivity and specificity for quantifying enzyme activity. | nih.gov |

| Apparent Kₘ (Gal-1-P) | 0.38 mmol/L | Defines the substrate concentration at which the enzyme reaches half of its maximum velocity, a key parameter for kinetic analysis. | nih.gov |

| Apparent Kₘ (UDPGlc) | 0.071 mmol/L | Characterizes the enzyme's affinity for its second substrate. | nih.gov |

| Limit of Quantification | 0.04 µmol·(gHgb)⁻¹·h⁻¹ | Demonstrates the assay's ability to detect very low levels of residual enzyme activity, important for diagnosing variant galactosemia. | nih.gov |

Kinetic Isotope Effects (KIE) in Galactose Metabolism-Related Enzymes

Kinetic Isotope Effects (KIEs) are among the most powerful tools for elucidating enzymatic mechanisms. nih.gov A KIE is observed when replacing an atom in a reactant with one of its heavier isotopes alters the rate of the reaction. dalalinstitute.com This change in rate occurs because the heavier isotope forms a stronger chemical bond, requiring more energy to break. dalalinstitute.com By measuring the magnitude of the KIE, researchers can deduce detailed information about the transition state of a reaction—the high-energy, transient molecular structure that exists between substrate and product. dalalinstitute.comnih.gov The use of Galactose 1-phosphate-13C can, therefore, provide insights into the bond-breaking and bond-forming steps of the GALT-catalyzed reaction.

Primary and Secondary Isotope Effects

Kinetic isotope effects are categorized as either primary or secondary. dalalinstitute.com

A primary kinetic isotope effect (PKIE) is observed when a bond to the isotopically labeled atom is being formed or broken in the rate-determining step of the reaction. dalalinstitute.com For example, if the C1-O bond of Galactose 1-phosphate-1-13C were being cleaved during the slowest step of the GALT reaction, a ¹³C PKIE would be expected. The magnitude of the PKIE provides information about the geometry of the transition state.

A secondary kinetic isotope effect (SKIE) occurs when the isotopic substitution is at a position not directly involved in bond cleavage or formation. wikipedia.org These effects arise from changes in the vibrational environment of the isotope as the reactant converts to the transition state. dalalinstitute.com For instance, if a ¹³C label is placed at a carbon atom adjacent to the reacting center, an SKIE might be observed. The magnitude and direction (normal, where k_light > k_heavy, or inverse, where k_light < k_heavy) of an SKIE can reveal changes in the hybridization (e.g., from sp³ to sp²) of a carbon atom during the transition state. nih.govnist.gov

| Isotope Effect Type | Description | Typical Isotopic Label | Example Application in Enzyme Mechanisms | Reference |

|---|---|---|---|---|

| Primary (PKIE) | Observed when the bond to the isotopically substituted atom is broken or formed in the rate-limiting step. | ¹³C, ¹⁴C, ²H (Deuterium), ³H (Tritium) | Determining if C-H or C-C bond cleavage is the slowest step in a reaction. A large deuterium (B1214612) KIE often points to hydrogen tunneling. | dalalinstitute.comnih.gov |

| Secondary (SKIE) | Observed when the isotopically substituted atom is not directly involved in bond breaking/formation but is located near the reaction center. | ¹³C, ²H (Deuterium) | Probing changes in hybridization (e.g., sp³ to sp²) at a carbon atom in the transition state, often seen in Sₙ1-type reactions. | wikipedia.orgnih.gov |

Implications for Reaction Mechanism and Rate-Limiting Steps

Measuring KIEs with substrates like Galactose 1-phosphate-13C can provide definitive evidence for a proposed reaction mechanism and identify the rate-limiting step(s). nih.govdalalinstitute.com The GALT enzyme is known to operate via a "ping-pong" mechanism, where the first substrate (UDP-glucose) binds and donates a UMP group to a histidine residue in the active site, releasing the first product (glucose 1-phosphate). liberty.eduwikipedia.org The second substrate (galactose 1-phosphate) then binds to the modified enzyme, accepts the UMP group, and is released as the second product (UDP-galactose). liberty.edu

Investigating Enzyme Fidelity and Substrate Specificity

Enzyme fidelity refers to the ability of an enzyme to discriminate between correct and incorrect substrates, while substrate specificity describes the range of substrates an enzyme can act upon. Isotopically labeled compounds like Galactose 1-phosphate-13C are instrumental in studying these properties.

The high specificity of modern analytical techniques that rely on isotopically labeled substrates, such as LC-MS/MS, is crucial for confirming an enzyme's action. nih.gov By using [¹³C₆]-Gal-1-P, researchers can be certain that the product they are measuring, [¹³C₆]-UDP-galactose, originates exclusively from the intended substrate. nih.gov This eliminates ambiguity from potential contaminating activities or non-specific reactions, providing a true measure of the enzyme's fidelity for its designated substrate. nih.gov

Furthermore, studying the kinetic behavior of an enzyme with both unlabeled and labeled substrates can reveal subtle details about substrate binding and recognition. nih.gov While the chemical properties of isotopologues are nearly identical, the slight difference in mass can influence binding interactions within the tightly packed active site of an enzyme. Comparing the kinetic parameters (Kₘ and Vmax) for Galactose 1-phosphate versus Galactose 1-phosphate-13C can provide insights into the stringency of the active site and the enzyme's ability to accommodate minor structural variations, thereby informing on its fidelity and specificity. This is particularly relevant when studying mutant versions of an enzyme, where a single amino acid change can alter these properties, leading to disease. nih.govnih.gov

Contribution of Galactose 1 Phosphate 13c to Understanding Metabolic Disorders Research Perspective

Identification of Novel Metabolic Pathways in Disease States

A significant contribution of 13C-galactose research has been the accumulation of evidence for alternative, non-GALT-dependent pathways for galactose metabolism. nih.govnih.gov The fact that patients with galactosemia have considerable endogenous galactose production but limited urinary excretion implies that other disposal mechanisms must exist to maintain a steady state and prevent continuous accumulation. nih.gov

Extended studies tracking the oxidation of [1-13C]galactose over a 24-hour period revealed that patients with Classic Galactosemia, including those homozygous for the severe Q188R mutation, could oxidize as much as 58% of the administered dose to 13CO2. nih.gov This oxidative capacity, though much slower than in healthy individuals, is substantial. nih.gov Strikingly, even a patient with a homozygous gene deletion, for whom GALT activity is impossible, demonstrated some oxidative capability, providing definitive proof of the existence of GALT-independent metabolic routes. nih.govnih.gov

Further research in GALT-deficient mouse models has provided clues to these alternate pathways. nih.gov After administration of [13C]galactose, labeled glucose and lactate (B86563) were detected in the liver of these mice, indicating a pathway that circumvents the GALT enzyme block to convert galactose into glucose metabolites. nih.gov Potential GALT-independent pathways that have been suggested include the galactonate pathway and a route involving UDP-glucose pyrophosphorylase. nih.gov The complete characterization of these novel pathways remains an active area of research.

Development of Research Assays for Metabolic Phenotyping

The use of Galactose 1-phosphate-13C and its precursors has been foundational in the development of sophisticated research assays for metabolic phenotyping—the characterization of an individual's unique metabolic state. nih.govmdpi.com These assays provide a more functional and holistic view of disease than traditional static measurements.

The most prominent example is the [1-13C]galactose breath test . This non-invasive assay quantifies whole-body galactose oxidation capacity by measuring the rate of 13CO2 exhalation after an oral dose of [1-13C]galactose. nih.goveur.nl It has proven effective in:

Discriminating between healthy children and those with GALT deficiencies. nih.gov

Distinguishing between severe and variant GALT genotypes, which can be crucial for prognosis. nih.govmaastrichtuniversity.nl

Evaluating the functional impact of specific GALT mutations. researchgate.net

Serving as a potential functional biomarker to test the efficacy of novel treatments like gene-based therapies. nih.gov

| Group/Genotype | Median CUMPCD (%) | Range of CUMPCD (%) | Metabolic Phenotype |

|---|---|---|---|

| Classical Patients (e.g., Q188R/Q188R) | 0.29 | 0.08 - 7.51 | Severe |

| Homozygous p.Ser135Leu | 9.44 | 8.66 - 10.22 | Variant/Normal |

| NBS Detected Variants | 13.79 | 12.73 - 14.87 | Variant/Normal |

| Healthy Controls | 9.29 | 8.47 - 28.23 | Normal |

Beyond breath tests, stable isotopes are being used to create more precise enzyme activity assays. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay has been developed that uses [13C6]-Gal-1-P as the enzyme substrate. nih.gov This method directly measures the formation of the product, [13C6]-UDPGal, and is highly specific and sensitive, capable of quantifying residual GALT activity as low as 0.2% of normal levels. nih.gov This represents a significant improvement over older, less specific methods and allows for a more accurate biochemical characterization of patients with uncommon genotypes and very low residual enzyme activity. nih.gov

Computational Modeling and Simulation of 13c Metabolic Data

Metabolic Network Reconstruction and Stoichiometric Modeling

The foundation of any computational analysis of metabolic flux is a comprehensive and accurate metabolic network model. This model serves as a scaffold upon which experimental ¹³C labeling data can be interpreted. The reconstruction of a metabolic network for tracing Galactose 1-phosphate-¹³C involves a meticulous process of curating all known biochemical reactions involved in galactose metabolism.

Key Components of the Metabolic Network:

Leloir Pathway: This is the central pathway for galactose metabolism. The model must include the enzymes galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4'-epimerase (GALE), which sequentially convert galactose to glucose-1-phosphate. nih.gov

Alternative Pathways: The model should also account for alternative or secondary pathways of galactose metabolism, which can become significant in certain physiological or pathological conditions, such as galactosemia. These include the aldose reductase pathway, which converts galactose to galactitol, and the galactose dehydrogenase pathway, which leads to the formation of galactonate. mdpi.com

Connections to Central Carbon Metabolism: The network must detail how the products of galactose metabolism, primarily glucose-1-phosphate, integrate into central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. creative-proteomics.com

Stoichiometry and Atom Transitions: For each reaction in the network, the precise stoichiometry (the relative number of molecules involved) must be defined. Crucially for ¹³C-metabolic flux analysis (¹³C-MFA), the model must also map the transition of each carbon atom from the substrates to the products. This detailed carbon atom mapping is essential for simulating the distribution of the ¹³C label throughout the metabolic network.

Stoichiometric Modeling:

Once the network of reactions is established, it is represented mathematically as a stoichiometric matrix (S). This matrix encapsulates the stoichiometry of all the reactions in the network, with rows representing metabolites and columns representing reactions. The coefficients in the matrix are the stoichiometric coefficients of the metabolites in each reaction.

Under the assumption of a metabolic steady state, where the concentrations of intracellular metabolites are constant over time, the production and consumption of each metabolite must be balanced. This principle is expressed by the equation:

S ⋅ v = 0

where S is the stoichiometric matrix and v is the vector of metabolic fluxes (reaction rates). This equation forms the basis of stoichiometric modeling and provides a set of linear constraints on the possible flux distributions within the cell. However, this equation alone is often insufficient to uniquely determine all the fluxes in the network, necessitating the additional constraints provided by ¹³C labeling data.

Isotopic Mass Balances and Flux Estimation Algorithms

With a well-defined metabolic network, the next step is to formulate isotopic mass balances that describe the flow of the ¹³C label through the network. These balances are then used in conjunction with flux estimation algorithms to determine the intracellular metabolic fluxes that best explain the experimentally measured ¹³C labeling patterns in various metabolites.

Isotopic Mass Balances:

The core of ¹³C-MFA lies in the principle that the isotopic labeling pattern of a metabolite is a direct consequence of the fluxes of the pathways that produce it. Different flux distributions will result in distinct labeling patterns. springernature.com The isotopic mass balance equations are a set of non-linear equations that relate the isotopic labeling state of each metabolite to the metabolic fluxes and the labeling state of its precursors.

These balances are typically formulated for different isotopomers (molecules with the same chemical formula but differing in the isotopic composition of their atoms) or mass isotopomers (molecules with the same chemical formula but differing in the number of heavy isotopes). The complexity of these equations depends on the size and connectivity of the metabolic network.

Flux Estimation Algorithms:

The goal of flux estimation is to find the set of metabolic fluxes (v ) that minimizes the difference between the experimentally measured isotopic labeling data and the labeling patterns predicted by the model for a given set of fluxes. This is a computationally intensive optimization problem.

The process generally involves the following steps:

Initialization: An initial guess for the flux distribution is made.

Simulation: Using the guessed fluxes, the isotopic mass balance equations are solved to simulate the expected labeling patterns of the measured metabolites.

Comparison: The simulated labeling patterns are compared to the experimentally measured data, and a goodness-of-fit is calculated, typically as a sum of squared residuals.

Optimization: An optimization algorithm iteratively adjusts the flux values to minimize the sum of squared residuals, thereby finding the flux distribution that best fits the data.

Several computational tools and algorithms have been developed to facilitate this process, including:

| Software | Key Features |

| INCA (Isotopomer Network Compartmental Analysis) | A MATLAB-based software that can perform both steady-state and non-stationary ¹³C-MFA. It provides a graphical user interface for model construction and analysis. |

| Metran | A software package that utilizes the Elementary Metabolite Units (EMU) framework to simplify the complexity of isotopomer balancing, making the computation more efficient. |

| 13CFLUX2 | A high-performance software suite for ¹³C-MFA that is designed for large-scale and high-throughput applications. |

These tools employ sophisticated numerical methods to solve the complex system of non-linear equations and perform the optimization required for flux estimation.

Integration of Multi-Omics Data for Comprehensive Metabolic Understanding

While ¹³C-MFA provides a powerful means to quantify metabolic fluxes, a more holistic understanding of cellular metabolism can be achieved by integrating flux data with other "omics" datasets, such as transcriptomics, proteomics, and metabolomics. This multi-omics approach allows for the elucidation of the regulatory mechanisms that govern metabolic function.

Transcriptomics and Proteomics Integration:

Transcriptomic data (measuring mRNA levels) and proteomic data (measuring protein levels) provide information about the expression levels of the enzymes that catalyze metabolic reactions. While there is not always a direct correlation between gene/protein expression and metabolic flux, this information can be used to constrain the metabolic model and improve the accuracy of flux predictions. For example, if the expression of a particular enzyme is very low, the maximum allowable flux through that reaction can be constrained in the model. researchgate.net

Metabolomics Integration:

Metabolomic data, which provides a snapshot of the concentrations of intracellular metabolites, can also be integrated with ¹³C-MFA models. Metabolite concentrations can influence reaction rates through allosteric regulation and thermodynamic constraints. Integrating these data can provide a more nuanced understanding of the metabolic state of the cell.

A multi-omics analysis of Streptococcus thermophilus demonstrated how integrating genomics, transcriptomics, and enzyme activity measurements could elucidate the mechanisms of enhanced galactose metabolism in a mutant strain. This study revealed that upregulation of genes in the Leloir pathway was responsible for the improved galactose utilization.

Challenges and Future Directions in Computational Metabolic Modeling

Despite the significant advances in computational metabolic modeling, several challenges remain, particularly in the context of complex biological systems and diseases like galactosemia.